![molecular formula C16H16N4O2S B2590784 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034493-06-4](/img/structure/B2590784.png)
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
Thiophenylhydrazonoacetates in Heterocyclic Synthesis : The compound has been involved in the synthesis of diverse heterocyclic derivatives like pyrazole, isoxazole, and pyrazolopyrimidine, indicating its utility in expanding the chemical space for potential therapeutic agents. This work showcases the reactivity of thiophenylhydrazonoacetates toward various nitrogen nucleophiles to yield compounds with different heterocyclic frameworks (Mohareb et al., 2004).
Pyridine and Thienopyridine Derivatives Synthesis : A related compound was used to synthesize thio-substituted ethyl nicotinate derivatives and thieno[2,3-b]pyridines. These compounds were further transformed into pyridothienopyrimidine derivatives, demonstrating the compound's role in creating structurally diverse molecules with potential antimicrobial activities (Gad-Elkareem et al., 2011).
Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives synthesized using related compounds have shown significant anticancer and anti-5-lipoxygenase activities, highlighting the therapeutic potential of derivatives synthesized from the parent compound in treating cancer and inflammation-related disorders (Rahmouni et al., 2016).
Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors : Thiazole-aminopiperidine hybrid analogues derived from similar compounds have been identified as novel inhibitors of Mycobacterium tuberculosis GyrB, showcasing the compound's potential in the design of new antibacterial agents against tuberculosis (Jeankumar et al., 2013).
Mechanism of Action
Target of action
They have been reported to show anti-tubercular activity against Mycobacterium tuberculosis strain .
Biochemical pathways
Pyrazole derivatives are often involved in a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Many heterocyclic compounds, like pyrazoles, are known to have good bioavailability due to their ability to form hydrogen bonds with biological targets .
Result of action
Based on the activities of similar compounds, it could potentially have anti-tubercular effects .
Action environment
Factors such as ph, temperature, and the presence of other compounds can often affect the activity of pharmaceutical compounds .
properties
IUPAC Name |
1-methyl-2-oxo-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-19-7-2-4-13(16(19)22)15(21)17-10-14(12-5-9-23-11-12)20-8-3-6-18-20/h2-9,11,14H,10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZUYOMHLRPZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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